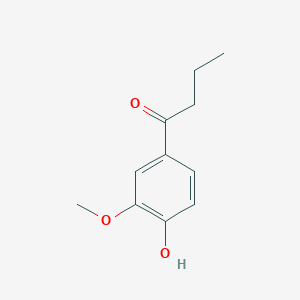

1-(4-Hydroxy-3-methoxyphenyl)butan-1-one

Description

Historical Perspectives and Emerging Significance in Organic Synthesis and Bioactive Compound Discovery

While the specific historical record for the initial synthesis of 1-(4-Hydroxy-3-methoxyphenyl)butan-1-one is not extensively documented in seminal publications, its origins are rooted in the foundational principles of organic chemistry, particularly in electrophilic aromatic substitution. The synthesis of such aryl ketones is commonly achieved through methods like the Friedel-Crafts acylation, a reaction class discovered in 1877. masterorganicchemistry.com This reaction typically involves the acylation of an aromatic ring, in this case, guaiacol (B22219) (2-methoxyphenol), with an acylating agent like butyryl chloride or butyric anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. masterorganicchemistry.comorganic-chemistry.org

The significance of this compound is emerging in two primary domains: organic synthesis and the discovery of bioactive compounds. In organic synthesis, it serves as a valuable intermediate or building block. The functional groups present in the molecule—a ketone, a phenolic hydroxyl, and a methoxy (B1213986) group—offer multiple sites for further chemical modification, allowing for the construction of more complex molecular architectures.

Its structural similarity to naturally occurring compounds, such as zingerone (B1684294) (an isomer found in ginger), places it within the broad category of vanilloids. researchgate.netnist.gov This association fuels its significance in the search for new bioactive compounds. Researchers are interested in synthesizing and evaluating vanilloid analogues to explore their potential pharmacological activities and to understand the structure-activity relationships that govern their biological effects.

Structural Characteristics of this compound and its Functional Group Relevance

The molecular structure of this compound is key to its chemical identity and reactivity. It is composed of a butyrophenone (B1668137) core, which is a phenyl ring attached to a butanone chain. Specifically, the phenyl ring is substituted with a hydroxyl (-OH) group at the 4-position and a methoxy (-OCH3) group at the 3-position.

The relevance of its functional groups is multifaceted:

Ketone Group (-C=O): The carbonyl group of the butanone chain is a primary site of reactivity. It can undergo nucleophilic addition reactions and can be reduced to a secondary alcohol, providing a route to other classes of compounds like 1-(4-hydroxy-3-methoxyphenyl)butan-1-ol. The carbon atom adjacent to the carbonyl group (the α-carbon) can be deprotonated to form an enolate, enabling a range of condensation and alkylation reactions.

Phenolic Hydroxyl Group (-OH): The hydroxyl group attached directly to the aromatic ring confers acidic properties to the molecule. It is a hydrogen bond donor and can be deprotonated to form a phenoxide ion. This group is crucial for the compound's potential antioxidant activity and its ability to interact with biological receptors. It also serves as a handle for further functionalization, such as etherification or esterification.

Methoxy Group (-OCH3): This ether group is relatively inert but influences the electronic properties of the aromatic ring. As an electron-donating group, it activates the ring towards electrophilic substitution, directing incoming electrophiles primarily to the position ortho to itself (and para to the hydroxyl group).

These structural features are summarized in the table below.

| Property | Data |

| IUPAC Name | This compound |

| Synonyms | Butyrovanillone, 4'-Hydroxy-3'-methoxybutyrophenone |

| CAS Number | 64142-23-0 |

| Molecular Formula | C11H14O3 |

| Molecular Weight | 194.23 g/mol |

Data sourced from PubChem. nih.gov

Overview of Research Paradigms for Vanilloid-Type Ketones

Research involving vanilloid-type ketones, including this compound, generally follows several established paradigms. A dominant area of investigation is their interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. mdpi.com TRPV1 is a non-selective cation channel that functions as a molecular integrator of various physical and chemical stimuli, including heat and capsaicin (B1668287) (the pungent compound in chili peppers). mdpi.com Natural and synthetic vanilloids are studied as potential agonists or antagonists of this receptor, with implications for pain management and inflammation.

Another significant research paradigm focuses on the metabolic and bioactive properties of ketones. While distinct from the ketone bodies produced during a ketogenic diet (e.g., β-hydroxybutyrate and acetoacetate), synthetic ketones with specific structural motifs are investigated for a wide range of biological activities. nih.govresearchgate.net For instance, the isomer zingerone has been studied for its anti-inflammatory and antioxidant properties. researchgate.net Research in this area often involves screening these compounds in various biological assays to identify potential therapeutic effects. This includes evaluating their impact on cellular pathways, enzyme activities, and their potential as antimicrobial or anticancer agents. The overarching goal is to leverage the unique chemical structures of these ketones to develop new therapeutic agents or to understand fundamental biological processes.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxy-3-methoxyphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-4-9(12)8-5-6-10(13)11(7-8)14-2/h5-7,13H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFSJFVUBBVFDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC(=C(C=C1)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10554766 | |

| Record name | 1-(4-Hydroxy-3-methoxyphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64142-23-0 | |

| Record name | 1-(4-Hydroxy-3-methoxyphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of 1 4 Hydroxy 3 Methoxyphenyl Butan 1 One

De Novo Synthesis Methodologies for 1-(4-Hydroxy-3-methoxyphenyl)butan-1-one

De novo synthesis provides versatile pathways to construct the target molecule, allowing for structural modifications and the introduction of isotopic labels. Key strategies involve forming the core structure through carbon-carbon bond-forming reactions.

Exploration of Direct Synthetic Routes and Reaction Conditions

Direct synthesis of related ketone structures often involves classical organic reactions. For instance, the Fries rearrangement of acetylguaiacol in the presence of methanesulfonic acid as both a solvent and a catalyst can yield 4-hydroxy-3-methoxyacetophenone, a closely related compound. google.com This reaction demonstrates a pathway to manipulate acyl groups on a guaiacol (B22219) scaffold, a core component of the target molecule. The conditions for such rearrangements are critical, with temperature and reaction time significantly influencing the yield of the desired para-substituted product. google.com

Another relevant synthetic approach involves the Claisen-Schmidt condensation. This reaction is used to synthesize chalcone (B49325) analogues, such as (E)-1-(4-hydroxy-3-methoxyphenyl)-5-methylhex-1-en-3-one, by reacting vanillin (B372448) with a ketone like 4-methylpentan-2-one. researchgate.net Although this produces an unsaturated analogue, subsequent reduction of the double bond could potentially yield saturated ketones related to the target compound.

A patent describes a multi-step process for producing 1-(4-hydroxyphenyl)-butan-3-one, a positional isomer of the target compound. google.com This process starts with the condensation of 4-tert-alkoxy-benzaldehyde with acetone, followed by hydrogenation and subsequent cleavage of the protecting group. google.com This highlights a strategy of protecting the phenolic hydroxyl group, performing the necessary synthetic transformations, and then deprotecting to obtain the final product.

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a crucial role in enhancing the efficiency and selectivity of synthetic routes. Palladium-catalyzed reactions are particularly prominent. For example, a palladium/aluminum oxide catalyst has been used for the hydrogenation of 1-(4-tert-butoxy-phenyl)-but-1-en-3-one to yield the saturated ketone 1-(4-tert-butoxy-phenyl)-butan-3-one. google.com This step is essential for converting unsaturated intermediates, often formed from condensation reactions, into the desired saturated carbon chain.

The Heck coupling reaction, another palladium-catalyzed process, is used to synthesize 4,4-diaryl-3-buten-2-ones from methyl vinyl ketone and aryl iodides. researchgate.net While not a direct synthesis of the target compound, this methodology demonstrates the power of palladium catalysis in forming key carbon-carbon bonds in related butenone structures.

Furthermore, methanesulfonic acid has been employed not just as a solvent but also as a catalyst in the Fries rearrangement to produce 4-hydroxy-3-methoxyacetophenone, showcasing the use of acid catalysis in the synthesis of related phenolic ketones. google.com

Table 1: Overview of Catalytic Methods in Synthesizing Related Ketones

| Catalyst | Reaction Type | Starting Materials | Product | Reference |

|---|---|---|---|---|

| Palladium/Aluminum Oxide | Hydrogenation | 1-(4-tert-butoxy-phenyl)-but-1-en-3-one | 1-(4-tert-butoxy-phenyl)-butan-3-one | google.com |

| Methanesulfonic Acid | Fries Rearrangement | Acetylguaiacol | 4-Hydroxy-3-methoxyacetophenone | google.com |

| Palladium(II) Acetate (B1210297) | Heck Coupling | Methyl vinyl ketone, Aryl iodides | 4-Aryl-3-buten-2-one | researchgate.net |

Stereoselective and Enantioselective Syntheses of Analogues of this compound

While specific stereoselective syntheses for this compound are not extensively detailed in the provided context, methods for creating chiral analogues and related structures are well-documented. For example, the synthesis of (±)-1-(4-hydroxy-3-methoxyphenyl)-3-butanol has been achieved by the reduction of the corresponding ketone, 1-(4-hydroxy-3-methoxyphenyl)-3-butanone, using sodium borohydride (B1222165). researchgate.net This reduction creates a chiral center at the C-3 position.

Asymmetric synthesis has been reported for spirolactones derived from L-3-nitrotyrosine, where a key step involves an oxidative spiroannulation of optically active phenols. researchgate.net This work highlights advanced strategies to control stereochemistry in complex molecules containing phenolic moieties. Although applied to a different class of compounds, these principles of using chiral starting materials to induce stereoselectivity are broadly applicable in organic synthesis.

Semisynthesis and Biotransformation Pathways

Semisynthesis and biotransformation leverage naturally occurring precursors and biological systems to produce the target compound and its relatives, often offering greener and more selective alternatives to purely chemical methods.

Conversion of Natural Precursors to this compound

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a key natural precursor for the synthesis of related compounds. Through a Claisen-Schmidt condensation, vanillin can be reacted with various ketones to form unsaturated analogues. researchgate.net For instance, its reaction with isobutyl methyl ketone yields (E)-1-(4-hydroxy-3-methoxyphenyl)-5-methylhex-1-en-3-one. researchgate.net This demonstrates the utility of abundant natural products as starting materials for more complex structures.

Zingerone (B1684294), another natural product found in ginger, has a structure very similar to the target compound, being 4-(4-hydroxy-3-methoxyphenyl)butan-2-one. The reduction of zingerone using sodium borohydride yields 4-(4-hydroxy-3-methoxyphenyl)butan-2-ol, showcasing a straightforward conversion of a natural precursor to a related chiral alcohol. chemicalbook.com

Microbial and Enzymatic Transformations Yielding this compound Related Compounds

Enzymatic synthesis is a powerful tool for producing vanillin and its derivatives. The flavoprotein vanillyl alcohol oxidase (VAO) from Penicillium simplicissimum is a versatile biocatalyst. rug.nl VAO can catalyze the oxidation of vanillyl alcohol to vanillin. It also facilitates the conversion of other natural precursors like creosol and eugenol (B1671780) into vanillin through multi-step processes. rug.nl

While direct enzymatic synthesis of this compound is not explicitly described, the enzymatic production of vanillin, a key precursor, is well-established. rug.nl This bio-produced vanillin could then be used in subsequent chemical steps, such as aldol (B89426) condensation followed by reduction, to create the target butanone structure. This combination of biocatalysis and chemical synthesis represents a powerful chemoenzymatic approach.

Table 2: Biotransformation Approaches for Related Compounds

| Enzyme/Microorganism | Reaction Type | Substrate | Product | Reference |

|---|---|---|---|---|

| Vanillyl alcohol oxidase (VAO) | Oxidation | Vanillyl alcohol | Vanillin | rug.nl |

| Vanillyl alcohol oxidase (VAO) | Hydroxylation/Oxidation | Creosol | Vanillin | rug.nl |

| Vanillyl alcohol oxidase (VAO) | Hydroxylation | Eugenol | Coniferyl alcohol | rug.nl |

Chemical Derivatization and Analogue Synthesis of this compound

The chemical scaffold of this compound, also known as butyrovanillone, offers multiple sites for structural modification, enabling the synthesis of a diverse range of analogues. These modifications can be broadly categorized into alterations of the butanone side chain, transformations involving the phenyl ring and its substituents, and the synthesis of larger conjugates and hybrid molecules. Such derivatizations are instrumental in exploring the structure-activity relationships of this class of compounds.

Systematic Modification of the Butanone Side Chain

The butanone side chain of this compound presents several opportunities for chemical modification, including reactions at the carbonyl group and the adjacent α-carbon.

One common transformation of the carbonyl group is its reduction to a secondary alcohol. While direct reduction of this compound is not extensively detailed in the available literature, the reduction of its constitutional isomer, 1-(4-hydroxy-3-methoxyphenyl)-3-butanone, to (±)-1-(4-hydroxy-3-methoxyphenyl)-3-butanol has been reported. researchgate.net This reaction is typically achieved using reducing agents such as sodium borohydride in an alcoholic solvent. researchgate.net A similar strategy could foreseeably be applied to this compound to yield the corresponding 1-(4-hydroxy-3-methoxyphenyl)butan-1-ol.

Another approach to modify the butanone side chain is through condensation reactions. For instance, the Claisen-Schmidt condensation of vanillin with various ketones, such as 4-methylpentan-2-one, leads to the formation of α,β-unsaturated ketones. researchgate.net This reaction extends the carbon chain and introduces a reactive alkene functionality. While this example starts from vanillin rather than butyrovanillone, it demonstrates a viable synthetic route to analogues with modified side chains.

The carbonyl group can also be converted to an alkene via the Wittig reaction. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction involves the treatment of the ketone with a phosphonium (B103445) ylide. The geometry of the resulting alkene is dependent on the nature of the ylide used. organic-chemistry.org This method offers a precise way to introduce a double bond at the C1 position of the butanone chain.

Table 1: Examples of Butanone Side Chain Modifications on Related Compounds

| Starting Material | Reagent(s) | Product | Reaction Type |

| 1-(4-Hydroxy-3-methoxyphenyl)-3-butanone | Sodium borohydride, Ethanol | (±)-1-(4-Hydroxy-3-methoxyphenyl)-3-butanol | Reduction |

| Vanillin | 4-Methylpentan-2-one | (E)-1-(4-Hydroxy-3-methoxyphenyl)-5-methylhex-1-en-3-one | Claisen-Schmidt Condensation |

| Aldehyde or Ketone | Triphenyl phosphonium ylide | Alkene | Wittig Reaction |

Structural Alterations of the Phenyl Ring and its Substituents

The phenyl ring of this compound contains a phenolic hydroxyl group and a methoxy (B1213986) group, both of which can be chemically altered. Furthermore, the aromatic ring itself can undergo electrophilic substitution reactions.

The phenolic hydroxyl group is a common site for derivatization, including O-alkylation and O-acylation. O-alkylation can be achieved by reacting the phenoxide, formed by treatment with a base, with an alkyl halide. This reaction has been demonstrated in the synthesis of O-alkyl derivatives of dehydrozingerone (B89773) analogues, which share the same substituted phenyl ring. researchgate.netsemanticscholar.org O-acylation can be accomplished using acyl chlorides or anhydrides in the presence of a base.

The methoxy group can be cleaved to yield a dihydroxy derivative. For instance, a patent describes the ether cleavage of 1-(4-methoxyphenyl)-butanone-(3) to 1-(4-hydroxyphenyl)-butanone-(3) using concentrated hydrogen bromide in glacial acetic acid. google.com A similar approach could be applied to butyrovanillone to demethylate the methoxy group.

The aromatic ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and methoxy groups, which direct incoming electrophiles to the ortho and para positions relative to the hydroxyl group. wikipedia.orgmakingmolecules.commasterorganicchemistry.com Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.comlibretexts.org For example, the synthesis of 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone) can be achieved through the Friedel-Crafts alkylation of phenol (B47542) with 4-hydroxybutan-2-one using a solid acid catalyst. google.com While this example does not start with butyrovanillone, it illustrates the feasibility of such reactions on a similar phenolic structure.

Table 2: Potential Structural Alterations of the Phenyl Ring

| Reaction Type | Reagent(s) | Potential Product |

| O-Alkylation | Alkyl halide, Base | 1-(4-Alkoxy-3-methoxyphenyl)butan-1-one |

| O-Acylation | Acyl chloride or Anhydride (B1165640), Base | 1-(4-Acyloxy-3-methoxyphenyl)butan-1-one |

| Demethylation | Concentrated HBr | 1-(3,4-Dihydroxyphenyl)butan-1-one |

| Nitration | Nitric acid, Sulfuric acid | 1-(4-Hydroxy-3-methoxy-5-nitrophenyl)butan-1-one |

| Halogenation | Halogen, Lewis acid | 1-(5-Halo-4-hydroxy-3-methoxyphenyl)butan-1-one |

Synthesis of Conjugates and Hybrid Molecules Derived from this compound

The functional groups of this compound can be utilized to synthesize larger molecules, including conjugates and hybrid structures, by linking it to other chemical moieties.

One common method for forming such conjugates is through the formation of Schiff bases. The carbonyl group of the butanone side chain can react with primary amines to form an imine linkage (-C=N-). While direct synthesis of Schiff bases from butyrovanillone is not widely reported, the reaction of vanillin with various amines to form Schiff bases is well-documented. atlantis-press.comresearchgate.netresearchgate.net For example, vanillin reacts with aminothiazole in the presence of glacial acetic acid to yield a Schiff base. jocpr.com A similar reaction with butyrovanillone would produce a corresponding imine conjugate.

Another class of conjugates that can be synthesized are azo compounds. This typically involves the diazotization of an aromatic amine followed by coupling with an activated aromatic ring. researchgate.netekb.egnih.gov The electron-rich phenyl ring of butyrovanillone would be susceptible to coupling with a diazonium salt, leading to the formation of an azo-linked conjugate.

The synthesis of metal complexes represents another avenue for creating hybrid molecules. The phenolic hydroxyl group and the carbonyl oxygen of butyrovanillone can potentially act as ligands to coordinate with metal ions, forming chelate complexes.

Table 3: Potential Conjugates and Hybrid Molecules

| Conjugate/Hybrid Type | Linkage | Required Functional Group on Butyrovanillone |

| Schiff Base | Imine (-C=N-) | Carbonyl |

| Azo Compound | Azo (-N=N-) | Activated Phenyl Ring |

| Metal Complex | Coordinate Bond | Phenolic Hydroxyl and Carbonyl Oxygen |

Mechanistic Investigations of Biological Activities of 1 4 Hydroxy 3 Methoxyphenyl Butan 1 One Pre Clinical and in Vitro Studies

Antioxidant Mechanisms

Free Radical Scavenging Pathways

There is currently no specific data available in the reviewed literature detailing the free radical scavenging pathways of 1-(4-Hydroxy-3-methoxyphenyl)butan-1-one. While phenolic compounds are generally known for their antioxidant potential, specific studies on this compound are absent.

Modulation of Reactive Oxygen Species (ROS) Neutralizing Enzymes (e.g., Superoxide (B77818) Dismutase, Catalase, Glutathione (B108866) Reductase)

No in-vitro or pre-clinical studies were identified that investigate the effects of this compound on the activity of key ROS neutralizing enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), or Glutathione Reductase.

Inhibition of Oxidative Stress-Generating Enzymes (e.g., Xanthine (B1682287) Oxidase)

Research on the inhibitory effects of this compound against enzymes that generate oxidative stress, such as xanthine oxidase, is not available in the public domain. While a study on novel xanthine oxidase inhibitors identified several compounds, it could not be confirmed if this compound was among them without accessing the full proprietary details of the study. mdpi.com

Anti-inflammatory Mechanisms

Regulation of Inflammatory Mediators (e.g., TNF-α, IL-1β, IL-6)

Specific data from pre-clinical or in-vitro studies on how this compound regulates key inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), or Interleukin-6 (IL-6) is not present in the available literature.

Modulation of Key Signaling Pathways (e.g., NF-κB, MAPK)

There is no published research detailing the modulatory effects of this compound on critical inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) or Mitogen-Activated Protein Kinase (MAPK) pathways.

Antiproliferative and Apoptotic Mechanisms

Modulation of Apoptosis Pathways (e.g., Caspases, Bcl-2, Bax Expression)

The induction of apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate malignant cells. The apoptotic process is intricately regulated by a cascade of molecular events, primarily involving the caspase family of proteases and the Bcl-2 family of proteins.

Caspases: These enzymes are the central executioners of apoptosis. cellbiology.blog They exist as inactive zymogens and are activated in response to pro-apoptotic signals. cellbiology.blog The activation of initiator caspases (like caspase-8 and caspase-9) triggers a cascade that leads to the activation of executioner caspases (like caspase-3, -6, and -7), which then dismantle the cell. cellbiology.blog

Bcl-2 Family Proteins: This family consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. researchgate.netresearchgate.net The balance between these opposing factions determines the cell's fate. Pro-apoptotic members like Bax can permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c, which in turn activates the caspase cascade. cellbiology.blogresearchgate.net Conversely, anti-apoptotic proteins like Bcl-2 prevent this mitochondrial dysfunction, thereby inhibiting apoptosis. researchgate.netijper.org

Pre-clinical studies on compounds structurally related to this compound have demonstrated the ability to modulate these pathways. For instance, treatment of cancer cell lines with certain phenolic compounds has been shown to upregulate the expression of Bax and downregulate the expression of Bcl-2, shifting the balance towards apoptosis. ijper.orgnih.gov This is often accompanied by an increase in the activity of caspases, particularly caspase-3, confirming the induction of the apoptotic cascade. nih.gov

| Apoptotic Marker | Observed Effect in Pre-clinical Models | General Function |

|---|---|---|

| Bax | Upregulation | Pro-apoptotic; promotes mitochondrial membrane permeabilization. cellbiology.blog |

| Bcl-2 | Downregulation | Anti-apoptotic; inhibits mitochondrial membrane permeabilization. ijper.org |

| Caspase-3 | Increased Activity | Executioner caspase; key enzyme in the apoptotic cascade. nih.gov |

| Caspase-9 | Increased Activity | Initiator caspase; activated by cytochrome c release. cellbiology.blog |

Receptor and Enzyme Interaction Studies

Peroxisome Proliferator-Activated Receptors (PPAR) Modulation

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play significant roles in lipid and glucose metabolism, inflammation, and cell proliferation and differentiation. nih.govnih.govmdpi.com There are three main isotypes: PPARα, PPARγ, and PPARβ/δ. nih.govmdpi.com Ligand activation of PPARs leads to the regulation of target gene expression. nih.gov

PPARγ, in particular, has garnered attention as a potential therapeutic target in cancer. mdpi.com Its activation can lead to decreased cell proliferation, induction of apoptosis, and inhibition of angiogenesis in various tumor models. mdpi.com Some studies have explored the potential for natural and synthetic compounds to act as PPAR modulators. While direct studies on this compound are limited, research on structurally similar phenolic compounds suggests a potential for interaction with PPARs. This interaction could contribute to the observed biological activities, including antiproliferative effects.

Interaction with Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. nih.gov Under normal physiological conditions, their activity is tightly regulated. However, in pathological states such as cancer, their expression and activity are often upregulated, contributing to tumor invasion, metastasis, and angiogenesis. nih.gov

Inhibition of MMPs is therefore considered a promising strategy for cancer therapy. nih.gov Various classes of inhibitors have been developed, including those that chelate the active site zinc ion. nih.gov Some natural compounds have also been shown to possess MMP inhibitory activity. Investigations into the interaction of this compound with MMPs could reveal a potential mechanism for its anti-metastatic and anti-angiogenic properties observed in pre-clinical models.

Enzyme Kinetics and Inhibition Profiles

To fully understand the interaction of this compound with specific enzymes, detailed kinetic studies are necessary. These studies would determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constants (Ki), providing a quantitative measure of the compound's potency as an enzyme inhibitor. Such investigations are crucial for elucidating the precise molecular mechanisms underlying its biological effects and for guiding the development of more potent and selective analogs.

Other Biological Activities and Underlying Mechanisms (e.g., Antidiabetic, Antimicrobial, Neuroprotective)

Beyond its more extensively studied properties, this compound and its closely related isomer, zingerone (B1684294) [4-(4-hydroxy-3-methoxyphenyl)-2-butanone], have demonstrated a range of other significant biological activities in preclinical and in vitro models. nih.govresearchgate.net These activities, including potential antidiabetic, antimicrobial, and neuroprotective effects, are underpinned by distinct molecular mechanisms. Investigations into these areas have highlighted the compound's ability to modulate metabolic pathways, interfere with microbial growth and viability, and protect neuronal cells from oxidative damage. nih.govresearchgate.netresearchgate.net

Metabolic Pathway Modulation

Research into the antidiabetic potential of zingerone suggests its efficacy is rooted in the modulation of metabolic pathways heavily influenced by oxidative stress and inflammation. nih.govresearchgate.net In preclinical models of alloxan- and streptozotocin-induced diabetes, the compound has been shown to exert protective effects by targeting key signaling molecules and enhancing the body's antioxidant defense systems. nih.govresearchgate.net

A primary mechanism identified is the downregulation of the nuclear factor kappa-B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a crucial transcription factor that governs the expression of various pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), which are implicated in the development of insulin (B600854) resistance. nih.govwesternsydney.edu.au Studies have demonstrated that zingerone treatment can inhibit NF-κB activation in diabetic rats. nih.gov This inhibition, in turn, suppresses the downstream inflammatory cascade, contributing to an improved metabolic state. nih.govresearchgate.net

Furthermore, the compound significantly mitigates oxidative stress, a key pathological feature of diabetes. nih.govresearchgate.net It achieves this by bolstering the activity of endogenous antioxidant enzymes. In diabetic rat models, treatment has been observed to increase the levels of reduced glutathione (GSH) and enhance the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX). nih.gov This augmented antioxidant capacity helps to neutralize harmful reactive oxygen species (ROS), thereby reducing peroxidative damage to tissues like the pancreas and liver. nih.gov

Table 1: Effects of Zingerone on Key Markers in a Preclinical Model of Alloxan-Induced Diabetes

| Parameter | Observation in Diabetic Group | Effect of Zingerone Treatment | Underlying Mechanism | Reference |

|---|---|---|---|---|

| Blood Glucose | Significantly Increased | Significant Reduction | Improved glucose homeostasis | nih.gov |

| NF-κB Activity | Significantly Increased | Suppression/Inhibition | Downregulation of inflammatory signaling | nih.gov |

| TNF-α Levels | Significantly Increased | Significant Reduction | Anti-inflammatory action | nih.gov |

| Lipid Peroxidation | Increased | Significant Reduction | Attenuation of oxidative damage | nih.gov |

| Superoxide Dismutase (SOD) | Decreased Activity | Increased Activity | Enhancement of antioxidant defense | nih.gov |

| Catalase (CAT) | Decreased Activity | Increased Activity | Enhancement of antioxidant defense | nih.gov |

| Glutathione (GSH) | Decreased Levels | Increased Levels | Enhancement of antioxidant defense | nih.gov |

Antimicrobial Modalities

The compound has demonstrated broad-spectrum antimicrobial properties, with research highlighting its activity against various pathogenic and food spoilage bacteria. researchgate.netresearchgate.netnih.govbibad.gen.tr The mechanisms underlying this activity are multifaceted and appear to involve the disruption of cellular integrity and the inhibition of virulence factors such as biofilms. researchgate.netbibad.gen.trmdpi.com

One of the primary modalities of its antibacterial action is the compromising of the bacterial cell membrane. mdpi.com Studies using ginger essential oil, of which zingerone is a component, against Shewanella putrefaciens have shown that it can disrupt membrane integrity. mdpi.com This disruption leads to increased membrane permeability and subsequent leakage of intracellular components, ultimately inhibiting bacterial growth. mdpi.com A similar mode of action involving intracellular oxidation has been proposed for the structurally related compound ethylzingerone, which is effective against Burkholderia species. cardiff.ac.uk

In addition to direct bactericidal or bacteriostatic effects, zingerone exhibits significant antibiofilm activity. researchgate.netbibad.gen.tr Biofilms are structured communities of bacteria that are notoriously resistant to conventional antimicrobial agents. Zingerone has been shown to inhibit biofilm formation in a variety of bacterial species. researchgate.netbibad.gen.tr For instance, it demonstrated notable inhibitory effects on biofilm formation by Klebsiella pneumoniae at sub-inhibitory concentrations. researchgate.netbibad.gen.tr This suggests a mechanism that interferes with the signaling or structural components necessary for biofilm development. researchgate.net

Table 2: In Vitro Antimicrobial and Antibiofilm Activity of Zingerone

| Microbial Species | Type | Activity Observed | Key Findings | Reference |

|---|---|---|---|---|

| Klebsiella pneumoniae | Gram-negative Bacteria | Antibacterial & Antibiofilm | Strongest antibiofilm activity observed at 0.0025 M | researchgate.netbibad.gen.tr |

| Staphylococcus aureus | Gram-positive Bacteria | Antibacterial | Exhibited susceptibility in agar (B569324) well diffusion tests | researchgate.net |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Antibacterial | Exhibited susceptibility in agar well diffusion tests | researchgate.net |

| Escherichia coli | Gram-negative Bacteria | Antibacterial | Exhibited susceptibility in agar well diffusion tests | researchgate.net |

| Enterococcus faecalis | Gram-positive Bacteria | Antibacterial | Exhibited susceptibility in agar well diffusion tests | nih.gov |

| Shewanella putrefaciens | Gram-negative Bacteria | Antibacterial & Antibiofilm | Component of essential oil that disrupts membrane integrity | mdpi.com |

| Candida albicans | Fungus | No significant activity | No inhibitory properties observed in one study | researchgate.netbibad.gen.tr |

Neuroprotective Action through Dopamine (B1211576) Modulation and ROS Inhibition

In preclinical models of Parkinson's disease, zingerone has been investigated for its neuroprotective potential, specifically its ability to shield dopaminergic neurons from neurotoxin-induced damage. nih.govnih.govscielo.br The primary mechanisms appear to be linked to the modulation of dopamine levels and the potent inhibition of reactive oxygen species (ROS). nih.govscielo.br

The inhibition of ROS is a central element of its neuroprotective action. scielo.br Neurodegenerative processes in Parkinson's disease are strongly associated with oxidative stress caused by an overproduction of ROS, which damages dopaminergic neurons. mdpi.comdntb.gov.uaepa.gov Zingerone's ability to bolster the SOD-mediated antioxidant defense system directly counteracts this pathology. nih.gov However, it is important to note a study which found that when administered after the initial neurotoxic insult (post-treatment), zingerone unexpectedly enhanced the reduction of striatal dopamine, suggesting that the timing of administration relative to the onset of neuronal damage is a critical factor in its effect. researchgate.netnih.gov

Table 3: Mechanistic Findings of Zingerone in a 6-OHDA-Induced Neurotoxicity Model

| Parameter/Marker | Experimental Observation | Implied Mechanism | Reference |

|---|---|---|---|

| Striatal Dopamine (DA) Levels | Pre-treatment prevented 6-OHDA-induced reduction | Protection of dopaminergic neurons | nih.gov |

| Serum Superoxide Scavenging Activity | Significantly increased with pre-treatment | Enhanced systemic antioxidant defense | nih.gov |

| Striatal Catalase Activity | No significant change | Specificity of antioxidant pathway modulation | nih.gov |

| Striatal Glutathione Peroxidase Activity | No significant change | Specificity of antioxidant pathway modulation | nih.gov |

| Effect of SOD Inhibitor | Abolished the protective effect of zingerone | Confirms SOD as a primary mediator of neuroprotection | nih.gov |

| Direct ROS Scavenging (in vitro) | Weakly scavenged superoxide and hydroxyl radicals | Direct antioxidant effect is a minor component | nih.gov |

| Striatal Dopamine (Post-treatment) | Enhanced the 6-OHDA-induced reduction | Adverse effect dependent on timing of administration | researchgate.netnih.gov |

Structure Activity Relationship Sar Studies of 1 4 Hydroxy 3 Methoxyphenyl Butan 1 One

Influence of Phenolic Hydroxyl and Methoxy (B1213986) Groups on Biological Activity

Furthermore, the arrangement of these functional groups is critical. The "vanillyl" moiety, consisting of the 4-hydroxy-3-methoxyphenyl group, is a common feature in a class of compounds known as vanilloids, which are known to interact with specific biological targets, including the transient receptor potential vanilloid type 1 (TRPV1) receptor. For vanilloids, the 4-hydroxyl and 3-methoxy groups are considered essential for potent agonist activity at the TRPV1 receptor, as they are involved in forming crucial hydrogen bonds within the receptor's binding pocket.

Alterations to these groups can significantly impact biological activity. For instance, O-methylation of the phenolic hydroxyl group would likely diminish its hydrogen-donating ability, thereby reducing its antioxidant potential. The position of the methoxy group is also important; studies on related vanilloid compounds have shown that moving the methoxy group to other positions on the phenyl ring can drastically alter receptor affinity and efficacy.

| Structural Modification | Predicted Effect on Biological Activity | Rationale |

|---|---|---|

| Removal of 4-hydroxyl group | Significant decrease in antioxidant and vanilloid receptor activity | The hydroxyl group is a key hydrogen donor for radical scavenging and forms essential hydrogen bonds with receptors. |

| O-methylation of 4-hydroxyl group | Reduced antioxidant and altered receptor binding profile | Blocks the hydrogen-donating ability and changes the electronic and steric properties of the molecule. |

| Removal of 3-methoxy group | Altered antioxidant capacity and receptor affinity | The methoxy group modulates the electronic properties of the phenyl ring and influences the stability of the phenoxy radical. |

| Addition of a second methoxy group at position 5 | Potentially altered biological activity profile | Changes in steric hindrance and electronic effects on the phenyl ring can modify interactions with biological targets. |

Significance of the Butanone Side Chain in Activity Profiles

The butanone side chain is another critical component influencing the biological activity of 1-(4-hydroxy-3-methoxyphenyl)butan-1-one. The length, branching, and presence of functional groups on this alkyl chain can significantly affect the compound's potency and selectivity for various biological targets.

In the context of vanilloid receptor activity, the lipophilic alkyl chain is thought to interact with a hydrophobic region of the receptor. The length of this chain is a determining factor for optimal binding. For many vanilloid receptor agonists, an optimal chain length is necessary for potent activity, and deviations from this length, either shorter or longer, can lead to a decrease in efficacy.

| Side Chain Modification | Predicted Effect on Biological Activity | Rationale |

|---|---|---|

| Increase or decrease in alkyl chain length | Altered potency, potentially decreased activity | The length of the alkyl chain is often critical for optimal hydrophobic interactions with the target binding site. |

| Introduction of branching in the alkyl chain | Decreased activity | Steric hindrance from branching can disrupt the optimal fit within the binding pocket of the target protein. |

| Reduction of the carbonyl group to a hydroxyl group | Change in biological activity profile | Alters the polarity, hydrogen-bonding capacity, and overall shape of the molecule, leading to different interactions with biological targets. |

| Removal of the carbonyl group | Significant loss or change in activity | The carbonyl group is a key polar feature that likely participates in important interactions with the biological target. |

Comparative Structure-Activity Analysis with Structural Analogues and Isomers (e.g., Zingerone)

A comparative analysis with structural analogues and isomers provides valuable insights into the SAR of this compound. A prominent structural isomer is zingerone (B1684294) (4-(4-hydroxy-3-methoxyphenyl)butan-2-one), a key flavor component of ginger. researchgate.netnih.govnih.gov The primary difference between these two compounds is the position of the carbonyl group on the butan-one side chain. In this compound, the carbonyl group is at the C1 position, directly attached to the phenyl ring, whereas in zingerone, it is at the C2 position.

| Compound | Key Structural Difference from this compound | Implication for Biological Activity |

|---|---|---|

| Zingerone | Carbonyl group at C2 position of the butan-one chain | Altered molecular shape and polarity, potentially leading to different receptor interactions and metabolic stability. |

| Raspberry Ketone | Lacks the 3-methoxy group on the phenyl ring | Demonstrates the importance of the methoxy group for modulating the electronic properties of the phenyl ring and influencing biological activity. |

| 1-(4-Hydroxy-3,5-dimethoxyphenyl)butan-1-one | Contains an additional methoxy group at the 5-position | Increased steric hindrance and altered electronic effects on the phenyl ring may lead to a different pharmacological profile. |

Stereochemical Implications for Biological Potency

The molecule this compound is achiral, meaning it does not have a chiral center and therefore does not exist as different stereoisomers (enantiomers or diastereomers). As a result, its biological activity is not subject to stereochemical variations.

However, the introduction of a chiral center into the molecule, for instance, through the reduction of the ketone to a secondary alcohol, would create a chiral molecule with (R) and (S) enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

For example, if the carbonyl group of this compound were to be reduced to a hydroxyl group, the resulting 1-(4-hydroxy-3-methoxyphenyl)butan-1-ol would have a chiral center at the C1 position. The (R) and (S) enantiomers of this alcohol could potentially exhibit different potencies and efficacies at a given biological target. One enantiomer might fit more favorably into a receptor's binding site, leading to a stronger interaction and a more pronounced biological response, while the other enantiomer might have a weaker interaction or even interact with a different target altogether. Therefore, while this compound itself has no stereochemical implications for its biological potency, the potential for creating chiral derivatives with stereospecific activities is an important consideration in drug design and development.

Advanced Analytical Methodologies for Characterization and Quantification of 1 4 Hydroxy 3 Methoxyphenyl Butan 1 One

Spectroscopic Techniques in Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the definitive identification and structural confirmation of 1-(4-hydroxy-3-methoxyphenyl)butan-1-one. Each technique provides unique insights into the molecular architecture of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the phenolic hydroxyl proton, and the protons of the butyl chain. The aromatic protons typically appear as multiplets in the downfield region (around 6.9-7.6 ppm). The methoxy group protons would present as a sharp singlet around 3.9 ppm. The aliphatic protons of the butyl chain would appear more upfield, with the triplet of the terminal methyl group being the most shielded.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, distinct signals are expected for the carbonyl carbon (highly deshielded, >195 ppm), the aromatic carbons (110-155 ppm), the methoxy carbon (around 56 ppm), and the aliphatic carbons of the butyl chain. The specific chemical shifts provide a fingerprint for the compound's carbon skeleton. Public databases indicate the availability of ¹³C NMR spectra for this compound. nih.gov

Interactive Data Table: Predicted NMR Data for this compound

| Technique | Atom | Expected Chemical Shift (ppm) | Expected Multiplicity / Notes |

|---|---|---|---|

| ¹H NMR | Aromatic (C₅-H, C₆-H, C₂-H) | ~ 6.9 - 7.6 | Multiplets (d, dd) |

| Methoxy (-OCH₃) | ~ 3.9 | Singlet | |

| Phenolic (-OH) | Variable | Broad Singlet | |

| Aliphatic (-CH₂CH₂CH₃) | ~ 1.0 - 3.0 | Triplet (CH₃), Sextet (CH₂), Triplet (C=O-CH₂) | |

| ¹³C NMR | Carbonyl (C=O) | > 195 | - |

| Aromatic (C₁-C₆) | ~ 110 - 155 | - | |

| Methoxy (-OCH₃) | ~ 56 | - | |

| Aliphatic (-CH₂CH₂CH₃) | ~ 14 - 40 | - |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by specific absorption bands. A broad band in the region of 3200-3500 cm⁻¹ corresponds to the O-H stretching of the phenolic group. The C=O stretching of the ketone is expected to produce a strong, sharp peak around 1670-1690 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1500-1600 cm⁻¹ region, while C-O stretching bands for the ether and phenol (B47542) groups would be observed in the 1030-1250 cm⁻¹ range. Aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹. Vapor phase IR spectra for this compound are available in public repositories. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound (molecular weight: 194.23 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 194. A key fragmentation pattern would be the alpha-cleavage of the bond between the carbonyl group and the aromatic ring, leading to a prominent acylium ion at m/z 151, corresponding to the [C₈H₇O₃]⁺ fragment. Further fragmentation of the butyl chain would also be expected. GC-MS data for Butyrovanillone is available through the NIST Mass Spectrometry Data Center. nih.gov

Interactive Data Table: Key Spectroscopic Data for this compound

| Technique | Feature | Expected Value / Observation | Structural Interpretation |

|---|---|---|---|

| IR Spectroscopy | O-H Stretch | ~ 3200-3500 cm⁻¹ (broad) | Phenolic hydroxyl group |

| C-H Stretch (aliphatic) | < 3000 cm⁻¹ | Butyl chain | |

| C=O Stretch | ~ 1670-1690 cm⁻¹ (strong, sharp) | Aryl ketone | |

| C-O Stretch | ~ 1030-1250 cm⁻¹ | Phenol and Methoxy ether | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 194 | Molecular Weight of C₁₁H₁₄O₃ |

| Major Fragment | m/z 151 | Acylium ion [HOC₆H₃(OCH₃)CO]⁺ |

Chromatographic Methods for Isolation and Quantification in Biological Matrices (e.g., HPLC, GC)

Chromatographic techniques are essential for separating this compound from complex mixtures, such as biological matrices (e.g., plasma, urine), and for its quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of phenolic compounds. For this compound, a reversed-phase (RP-HPLC) method would be most suitable. This typically involves a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase, such as a gradient mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, set at a wavelength where the compound exhibits maximum absorbance (e.g., ~280 nm). When coupled with mass spectrometry (LC-MS), this method provides high sensitivity and selectivity, making it ideal for quantifying low concentrations of the analyte in complex biological fluids.

Gas Chromatography (GC): GC is another powerful technique, particularly when coupled with mass spectrometry (GC-MS). Due to the presence of a polar phenolic hydroxyl group, this compound has limited volatility. Therefore, derivatization is typically required before GC analysis to convert the polar -OH group into a less polar, more volatile silyl (B83357) ether (e.g., using BSTFA or MSTFA). This process reduces analyte adsorption and improves chromatographic peak shape and sensitivity. The analysis is performed on a capillary column with a nonpolar or medium-polarity stationary phase. GC-MS offers excellent separation efficiency and provides structural information from the mass spectra, allowing for confident identification and quantification, even in intricate biological samples. mdpi.comresearchgate.net While GC data for Butyrovanillone is noted as available, specific, detailed methods for its analysis in biological matrices are not prevalent in the surveyed literature. nist.gov

Emerging Analytical Techniques for Trace Analysis

While classical spectroscopic and chromatographic methods are robust, emerging techniques offer enhanced sensitivity, speed, and resolution for trace analysis of phenolic compounds like this compound.

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems use columns with smaller particle sizes (<2 µm), which allows for faster analysis times and significantly improved resolution and sensitivity compared to conventional HPLC. This is particularly advantageous for high-throughput screening in biological studies.

Hydrophilic Interaction Liquid Chromatography (HILIC): As a complementary technique to reversed-phase chromatography, HILIC is effective for separating polar compounds and could offer alternative selectivity for the analysis of vanilloids and their metabolites.

High-Resolution Mass Spectrometry (HRMS): Coupling chromatographic systems with HRMS detectors like Orbitrap or Time-of-Flight (TOF) analyzers allows for highly accurate mass measurements. This capability enables the confident identification of unknown compounds and the differentiation of isobars, which is crucial in metabolomics and the analysis of complex biological samples.

Multidimensional Chromatography: Techniques such as comprehensive two-dimensional gas chromatography (GC×GC) or liquid chromatography (LC×LC) provide a massive increase in peak capacity and resolving power. These methods are exceptionally well-suited for untangling extremely complex samples, such as natural product extracts or biological fluids, to detect and quantify trace-level components.

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers a unique selectivity that is orthogonal to both HPLC and GC and is considered a "green" analytical technique due to the reduced use of organic solvents. It is particularly effective for the analysis and purification of chiral and achiral molecules, including various natural products.

These emerging technologies hold significant promise for future research involving this compound, enabling more sensitive detection and comprehensive characterization in challenging analytical scenarios.

Computational Chemistry and Molecular Modeling of 1 4 Hydroxy 3 Methoxyphenyl Butan 1 One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. unja.ac.idnih.gov This technique is instrumental in structure-based drug design for identifying potential biological targets and elucidating the molecular basis of a ligand's activity. nih.gov

The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of a protein. These poses are then evaluated using a scoring function, which estimates the binding affinity, often expressed as a binding free energy value (e.g., in kcal/mol). unja.ac.id A lower binding energy generally indicates a more stable and favorable interaction. nih.gov

For 1-(4-hydroxy-3-methoxyphenyl)butan-1-one, docking simulations could be employed to screen its binding potential against various protein targets, such as enzymes or receptors implicated in disease pathways. The analysis of the docking results would reveal key molecular interactions, such as:

Hydrogen Bonds: The hydroxyl (-OH) and carbonyl (C=O) groups of the compound are potential hydrogen bond donors and acceptors, respectively, which can form strong interactions with amino acid residues like serine, threonine, or glutamic acid in a receptor's active site. researchgate.net

Hydrophobic Interactions: The methoxy (B1213986) (-OCH3) group and the phenyl ring can engage in hydrophobic and van der Waals interactions with nonpolar residues like valine, leucine, and phenylalanine. researchgate.net

π-Interactions: The aromatic phenyl ring can participate in π-π stacking or CH-π interactions with aromatic residues such as tyrosine, tryptophan, or phenylalanine. core.ac.uk

By comparing the binding energy and interaction patterns of this compound with those of known inhibitors or native ligands, researchers can hypothesize its mechanism of action and potential efficacy. unja.ac.idjapsonline.com

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules from first principles. chemrxiv.orgscirp.org These methods provide detailed information about molecular orbitals, charge distribution, and other electronic descriptors that govern a molecule's chemical behavior. uni-greifswald.de

Key properties calculated for this compound would include:

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the hydroxyl, methoxy, and carbonyl groups would be expected to be regions of negative potential, making them likely sites for electrophilic attack or hydrogen bond formation.

Global Reactivity Descriptors: Based on HOMO and LUMO energies, various parameters can be calculated to quantify reactivity. These include chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω). chemrxiv.org Hard molecules have a large HOMO-LUMO gap and are less reactive, whereas soft molecules have a small gap and are more reactive. chemrxiv.org

These calculations help to understand the intrinsic properties of the molecule, predicting its stability and the most probable sites for metabolic reactions or interactions with biological targets. researchgate.net

| Parameter | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

| Chemical Hardness (η) | Measures resistance to change in electron distribution; molecules with a large gap are "harder". |

| Chemical Softness (σ) | The reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | Measures the power of a molecule to attract electrons. |

| Electrophilicity Index (ω) | Quantifies the ability of a molecule to accept electrons; a high value indicates a good electrophile. |

This table represents the types of data generated from quantum chemical calculations. Specific values for this compound would require dedicated DFT studies.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular flexibility and the stability of complexes, offering insights that are complementary to the static picture provided by molecular docking. nih.gov

Key applications for this compound include:

Conformational Analysis: Molecules are not rigid but exist as an ensemble of different conformations. MD simulations can explore the conformational landscape of this compound, identifying its most stable, low-energy shapes in different environments (e.g., in a vacuum or in water). nih.govresearchgate.net This is particularly important for understanding the flexibility of the butanone side chain and its preferred orientation relative to the phenyl ring.

Binding Stability Assessment: Following a molecular docking study, MD simulations are often performed on the predicted ligand-protein complex. These simulations assess the stability of the binding pose over a period of nanoseconds. nih.gov Key metrics, such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms, are monitored. A stable RMSD value over time suggests that the ligand remains securely in the binding pocket, validating the docking result. nih.gov Fluctuations in ligand position or the disruption of key interactions (like hydrogen bonds) can indicate an unstable binding mode. mdpi.com

MD simulations thus provide a dynamic understanding of how this compound behaves and how it sustains its interaction with a biological target, offering a more realistic representation of the physiological environment. nih.gov

In Silico Prediction of Pharmacokinetic Profiles (e.g., ADMET properties without specific findings)

Before a compound can become a viable drug, it must exhibit acceptable pharmacokinetic properties. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) provides an early assessment of a compound's drug-likeness, helping to identify potential liabilities and reduce late-stage failures in drug development. researchgate.netresearchgate.net Various computational models and web servers, such as SwissADME and admetSAR, are used to predict these properties based on the molecule's structure. biotechnologia-journal.orgmdpi.comnih.gov

For this compound, a typical in silico ADMET profile would evaluate several key parameters:

Absorption: This includes predictions of properties like gastrointestinal (GI) absorption and permeability through biological barriers such as the Caco-2 cell line model. d-nb.info Physicochemical properties like lipophilicity (LogP) and water solubility (LogS) are crucial determinants of absorption. scielo.br

Distribution: This involves predicting how the compound distributes throughout the body, including its ability to cross the blood-brain barrier (BBB) and its tendency to bind to plasma proteins.

Metabolism: Models can predict whether the compound is likely to be a substrate or inhibitor of major drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family (e.g., CYP2D6, CYP3A4). nih.govnih.gov Inhibition of these enzymes can lead to adverse drug-drug interactions.

Excretion: This relates to how the compound and its metabolites are cleared from the body.

Toxicity: Predictions can flag potential toxicological risks, such as mutagenicity (Ames test), carcinogenicity, hepatotoxicity (liver toxicity), or cardiotoxicity. biotechnologia-journal.orgnih.gov

These computational predictions offer a comprehensive, albeit preliminary, profile of a compound's likely behavior in an organism, guiding its prioritization for further experimental testing. scielo.brnih.gov

| ADMET Parameter | Description |

| Absorption | |

| GI Absorption | Prediction of absorption from the gastrointestinal tract into the bloodstream. |

| BBB Permeability | Prediction of whether the compound can cross the blood-brain barrier. |

| Distribution | |

| Plasma Protein Binding | The predicted extent to which the compound will bind to proteins in blood plasma. |

| Metabolism | |

| CYP Inhibition | Prediction of whether the compound inhibits key Cytochrome P450 enzymes. |

| Excretion | |

| Renal Clearance | Prediction related to the excretion of the compound by the kidneys. |

| Toxicity | |

| Ames Toxicity | Prediction of mutagenic potential. |

| Hepatotoxicity | Prediction of potential to cause liver damage. |

This table outlines common ADMET properties evaluated using in silico tools. The results are predictive and require experimental validation.

Future Directions and Research Gaps in the Study of 1 4 Hydroxy 3 Methoxyphenyl Butan 1 One

Elucidation of Novel Biological Targets and Signaling Pathways

A significant gap in the current understanding of 1-(4-hydroxy-3-methoxyphenyl)butan-1-one is the identification of its specific biological targets and the signaling pathways it modulates. Research on analogous compounds like zingerone (B1684294) has revealed interactions with pathways such as NF-κB and MAPK, which are crucial in inflammation and cellular stress responses researchgate.netnih.gov. However, it is unknown whether this compound acts on these same targets or possesses a unique mechanism of action.

Future research should prioritize the screening of this compound against a wide array of receptors, enzymes, and ion channels to identify its primary molecular targets. Unbiased screening approaches could reveal unexpected activities and provide a foundation for mechanistic studies. Subsequent investigations should then focus on how binding to these targets translates into cellular responses, mapping the downstream signaling cascades involved. This will be crucial for understanding its potential therapeutic effects, whether as an anti-inflammatory, antioxidant, or antimicrobial agent researchgate.netnih.gov. The challenge of bringing new medicines to patients often involves exploring novel molecular and biological targets, including compounds that may act as activators rather than inhibitors or that affect multiple targets simultaneously nih.gov.

Table 1: Potential Research Areas for Biological Target Identification

| Research Approach | Objective | Potential Targets/Pathways to Investigate |

| Receptor Binding Assays | To identify specific cellular receptors that bind to the compound. | Transient Receptor Potential (TRP) channels, G-protein coupled receptors (GPCRs). |

| Enzyme Inhibition Assays | To determine if the compound inhibits key enzymes involved in disease processes. | Cyclooxygenases (COX-1/COX-2), Lipoxygenases (LOX), Kinases. |

| High-Throughput Screening | To screen the compound against large libraries of biological targets. | Comprehensive kinase panels, orphan receptor libraries. |

| Pathway Analysis | To elucidate the signaling cascades affected by the compound after target engagement. | NF-κB, MAPK/ERK, PI3K/Akt signaling pathways. |

Design and Synthesis of Optimized Analogues with Enhanced Bioactivity

The chemical structure of this compound, featuring a vanillyl group, offers a versatile scaffold for chemical modification cymitquimica.com. The strategic design and synthesis of analogues could lead to compounds with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are essential to understand how modifications to the phenyl ring, the hydroxyl and methoxy (B1213986) groups, or the butanone side chain affect biological activity cymitquimica.commdpi.com.

Future synthetic efforts could focus on creating a library of derivatives. For example, altering the length of the alkyl chain, introducing different substituents on the aromatic ring, or modifying the ketone functional group could significantly impact bioactivity. Research into related chalcone (B49325) analogues has shown that such modifications can influence antitumor effects researchgate.net. These new compounds would then need to be evaluated through biological screening to identify candidates with superior therapeutic potential.

Exploration of Synergistic Effects with Other Bioactive Compounds

The therapeutic efficacy of many natural and synthetic compounds can be enhanced when used in combination with other agents genesispub.org. This phenomenon, known as synergy, can lead to more effective treatments, potentially with lower doses and fewer side effects koreascience.kr. The potential synergistic interactions between this compound and other bioactive compounds, such as antibiotics, chemotherapeutic agents, or other phytochemicals, are completely unexplored.

Future investigations should assess the efficacy of this compound in combination therapies. For instance, its potential antimicrobial properties could be amplified when paired with conventional antibiotics, possibly helping to overcome microbial resistance koreascience.kr. Similarly, if the compound exhibits anti-inflammatory or antioxidant properties, combining it with other anti-inflammatory drugs or antioxidants could result in a more potent effect genesispub.orgmdpi.com. Such studies are crucial for developing multi-target therapies for complex multifactorial diseases genesispub.org.

Application of Omics Technologies in Mechanistic Research

Modern systems biology approaches, collectively known as "omics" technologies, provide a powerful toolkit for obtaining a comprehensive understanding of the biological effects of a compound nih.govresearchgate.netnih.gov. These technologies, including genomics, transcriptomics, proteomics, and metabolomics, allow for the simultaneous analysis of thousands of genes, proteins, and metabolites, offering an unbiased view of cellular responses nih.govcellbiopharm.com. To date, no omics studies have been conducted on this compound.

Applying these technologies could provide deep insights into its mechanism of action.

Transcriptomics (e.g., RNA-seq) could reveal changes in gene expression in cells treated with the compound, identifying the cellular pathways that are activated or inhibited.

Proteomics can identify changes in protein levels and post-translational modifications, offering a picture of the functional changes occurring within the cell.

Metabolomics would analyze changes in the cellular metabolome, providing information on how the compound affects metabolic pathways researchgate.net.

The integration of data from these different omics levels would facilitate a more complete and systems-level understanding of the compound's biological effects and help in identifying novel biomarkers of its activity nih.govelsevierpure.com.

Table 2: Application of Omics Technologies in Future Research

| Omics Technology | Research Question | Expected Outcome |

| Transcriptomics | Which genes are differentially expressed upon treatment with the compound? | Identification of regulated genes and associated signaling pathways. |

| Proteomics | How does the compound alter the cellular proteome and protein modifications? | Discovery of protein targets and functional cellular changes. |

| Metabolomics | What is the impact of the compound on cellular metabolism? | Elucidation of metabolic pathway modulation and identification of metabolic biomarkers. |

Development of Sustainable Production Methods

As interest in this compound and its potential applications grows, the development of efficient and environmentally friendly production methods will become increasingly important. Current synthetic methods may rely on traditional organic chemistry techniques that can involve harsh reagents, multiple steps, and the generation of significant waste google.comgoogle.com.

Future research should focus on developing "green" and sustainable synthesis routes. This could involve the use of biocatalysis, where enzymes are used to perform specific chemical transformations under mild conditions. Another approach is to explore biosynthetic pathways in microorganisms or plants, potentially engineering them to produce the compound in a renewable manner. For instance, related compounds can be derived from accessible starting materials like vanillin (B372448) through condensation reactions researchgate.net. Developing cost-effective and scalable green synthesis methods will be critical for the eventual commercialization and widespread use of this compound and its derivatives google.com.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-(4-Hydroxy-3-methoxyphenyl)butan-1-one?

The synthesis typically involves Friedel-Crafts acylation of 4-hydroxy-3-methoxyphenyl precursors with butanoyl derivatives under acidic conditions. Protecting groups (e.g., acetyl or benzyl) are often used to shield the hydroxyl group during acylation, followed by deprotection to yield the final product. Alternative routes include Claisen-Schmidt condensations or ketone formation via oxidation of secondary alcohols. Reaction optimization may require varying catalysts (e.g., AlCl₃ or FeCl₃), solvents (dichloromethane or toluene), and temperature gradients to maximize yield .

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

- GC-MS : For purity assessment and identification of volatile byproducts, leveraging NIST reference spectra for validation .

- NMR (¹H/¹³C) : To confirm regiochemistry of the methoxy and hydroxyl groups and verify the butanone backbone.

- X-ray crystallography : For resolving structural ambiguities (e.g., tautomerism or crystallographic packing effects) using software like SHELXL .

- FT-IR : To identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ and phenolic O-H stretch at ~3200 cm⁻¹).

Q. What preliminary biological activities have been reported for this compound?

Structurally analogous compounds (e.g., paradol derivatives like 1-(4-Hydroxy-3-methoxyphenyl)dodecan-3-one) exhibit antioxidant, antimicrobial, and anti-inflammatory properties. Initial assays may focus on:

- Antioxidant activity : DPPH radical scavenging assays.

- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data (e.g., GC-MS vs. NMR) for this compound?

Discrepancies may arise from impurities, isomerization, or solvent interactions. Mitigation strategies include:

- Cross-validation : Compare retention indices (GC-MS) with NMR coupling constants to confirm structural consistency.

- High-resolution mass spectrometry (HRMS) : To resolve ambiguities in molecular ion peaks.

- Crystallographic refinement : Use SHELX-based software to resolve stereochemical uncertainties .

Q. What experimental design principles apply to optimizing reaction conditions for scale-up synthesis?

Employ a Design of Experiments (DOE) approach to test variables:

- Catalyst loading : Vary AlCl₃ concentrations (5–20 mol%) to balance reactivity and side-product formation.

- Temperature gradients : Assess acylation efficiency at 0°C vs. reflux conditions.

- Solvent polarity : Compare yields in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene). Statistical tools (e.g., ANOVA) can identify significant factors .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites (e.g., hydroxyl group as a hydrogen-bond donor).

- Molecular docking : Simulate binding to enzymes like cyclooxygenase-2 (COX-2) using PubChem 3D conformers. Validate with in vitro assays to correlate predicted binding affinity with observed IC₅₀ values .

Q. What strategies resolve contradictions in biological activity data across studies?

Variability in bioassay outcomes (e.g., IC₅₀ discrepancies) may stem from:

- Assay conditions : Differences in cell culture media, incubation times, or solvent carriers (e.g., DMSO vs. ethanol).

- Compound stability : Test degradation under assay conditions via HPLC monitoring.

- Structural analogs : Compare results with paradol derivatives (e.g., [8]-paradol) to isolate substituent effects .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Stability : Store under inert atmosphere (N₂ or Ar) to prevent oxidation of the phenolic group.

- Decomposition : Monitor for ketone degradation products (e.g., carboxylic acids) via periodic GC-MS analysis.

- Regulatory compliance : Adhere to IFRA guidelines for phenolic compounds, including PPE (gloves, goggles) and fume hood use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.